molecular formula C7H3IN4 B13672450 3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No.: B13672450
M. Wt: 270.03 g/mol
InChI Key: WIUVLCRSNYZGLQ-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group at the 5-position. This structural feature can impart distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H3IN4

Molecular Weight

270.03 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C7H3IN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12)

InChI Key

WIUVLCRSNYZGLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2N=C1C#N)I

Origin of Product

United States

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